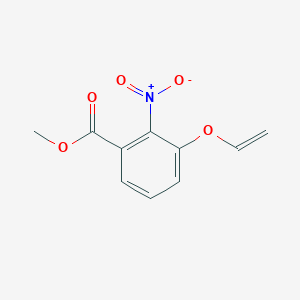

Methyl 2-nitro-3-(vinyloxy)benzoate

Description

Properties

Molecular Formula |

C10H9NO5 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

methyl 3-ethenoxy-2-nitrobenzoate |

InChI |

InChI=1S/C10H9NO5/c1-3-16-8-6-4-5-7(10(12)15-2)9(8)11(13)14/h3-6H,1H2,2H3 |

InChI Key |

HLOJAMBNQYBLCG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)OC=C)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate: A Technical Guide to Chan-Lam O-Vinylation

Strategic Context and Retrosynthetic Logic

Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7) is a highly specialized, critical intermediate in the pharmaceutical development of Notch signaling pathway inhibitors. Specifically, it serves as the foundational building block for 3-cyclopropoxy-2-nitrobenzoic acid derivatives, which are subsequently integrated into complex bis(fluoroalkyl)-1,4-benzodiazepinone architectures (such as BMS-906024) used in targeted oncology therapies .

From a retrosynthetic perspective, installing a cyclopropoxy group directly onto an electron-deficient aromatic ring via nucleophilic substitution is synthetically unviable due to poor reactivity and competing side reactions. Instead, a robust two-step sequence is employed: the O-vinylation of a commercially available phenol (Methyl 3-hydroxy-2-nitrobenzoate), followed by an electrophilic cyclopropanation of the resulting electron-rich vinyl ether.

Fig 1: Retrosynthetic pathway from phenol to Notch inhibitors via the vinyloxy intermediate.

Mechanistic Causality: The Chan-Lam O-Vinylation

Traditional methods for the vinylation of phenols rely on acetylene gas under high pressure or vinyl halides with strong bases at elevated temperatures. These harsh conditions are strictly incompatible with the base-sensitive methyl ester and the easily reducible nitro group present on our starting material.

To bypass these limitations, the protocol utilizes a Chan-Lam cross-coupling . This copper-promoted oxidative coupling operates at room temperature under neutral to mildly basic conditions.

Reagent Selection & Causality

-

Vinylating Agent : 2,4,6-Trivinyl-1,3,5,2,4,6-trioxatriborinane pyridine complex. Free vinylboronic acid is notoriously unstable and prone to polymerization. The cyclic boroxine trimer, stabilized by pyridine, acts as a highly stable, atom-economical surrogate that slowly releases the active vinylboron species into the catalytic cycle.

-

Catalyst : Copper(II) acetate (Cu(OAc)₂). It acts as the pre-catalyst that coordinates with the phenol.

-

Ligand/Base : Pyridine. It serves a dual function: it acts as a mild base to deprotonate the phenol (driving the formation of the Cu(II)-phenoxide complex) and coordinates to the copper center to stabilize the high-valent intermediates.

-

Terminal Oxidant : Ambient Oxygen (O₂). The reaction is run "open to the air." Oxygen is strictly required to drive the oxidation of the Cu(II) intermediate to a highly reactive Cu(III) species, which undergoes rapid reductive elimination to form the C-O bond .

Fig 2: Proposed catalytic cycle for the Chan-Lam O-vinylation of the phenolic precursor.

Quantitative Data & Stoichiometry

The stoichiometry is precisely calibrated to ensure full conversion while managing the kinetics of the boroxine breakdown. Because the vinylboroxine is a trimer, 0.67 equivalents yield approximately 2.0 equivalents of transferable vinyl groups.

Table 1: Reagent Stoichiometry for Chan-Lam Vinylation

| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) | Function |

| Methyl 3-hydroxy-2-nitrobenzoate | 197.14 | 1.0 | 13.0 g | 65.9 | Starting Material |

| Vinylboroxine-pyridine complex | 240.66 | 0.67 | 10.63 g | 44.2 | Vinylating Agent |

| Copper(II) acetate | 181.63 | 1.0 | 11.98 g | 65.9 | Catalyst/Oxidant |

| Pyridine | 79.10 | 5.0 | 26.7 mL | 330.0 | Ligand / Base |

| Molecular Sieves (4Å) | N/A | N/A | 1.0 g | N/A | Water Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | 80.0 mL | N/A | Solvent |

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues (color changes) and specific purification rationales are embedded to ensure reproducibility.

Step 1: Catalyst Activation

-

To a clean, dry 500 mL round-bottom flask, add Copper(II) acetate (11.98 g, 65.9 mmol) and Dichloromethane (80 mL).

-

Stir the suspension vigorously at room temperature (20-25 °C) for 10 minutes. Causality: This ensures the breakup of crystalline Cu(OAc)₂ aggregates, maximizing the surface area for ligand exchange.

Step 2: Reagent Introduction 3. To the stirring suspension, sequentially add the 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane pyridine complex (10.63 g, 44.2 mmol), Methyl 3-hydroxy-2-nitrobenzoate (13.0 g, 65.9 mmol), Pyridine (26.7 mL, 330 mmol), and activated 4Å molecular sieves (1.0 g). 4. Validation Check: Upon the addition of pyridine and the phenol, the reaction mixture will immediately transition to a deep blue color . This confirms the successful formation of the active Cu(II)-pyridine-phenoxide complex.

Step 3: Aerobic Coupling 5. Leave the reaction flask open to the ambient atmosphere (do not seal or flush with inert gas). Stir vigorously at room temperature for 5 days. 6. Causality: The extended reaction time and open-air environment are critical. The turnover-limiting step is often the oxygen-mediated oxidation of Cu(II) to Cu(III). Vigorous stirring maximizes the air-liquid interfacial area for O₂ diffusion.

Step 4: Quench and Workup 7. Filter the deep blue heterogeneous mixture through a tightly packed pad of CELITE® to remove the molecular sieves and insoluble copper salts. Wash the filter cake thoroughly with additional DCM (approx. 100 mL). 8. Transfer the filtrate to a separatory funnel. Wash the organic layer twice with 3M aqueous ammonium acetate (100 mL each). 9. Causality: Ammonium acetate is specifically chosen over standard aqueous washes because the ammonia/acetate buffer acts as a powerful bidentate chelator, stripping residual, soluble copper ions from the organic phase into the aqueous layer as water-soluble cuprammonium complexes. 10. Wash the organic layer sequentially with deionized water (100 mL) and saturated aqueous sodium chloride (brine, 100 mL). 11. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via silica gel flash chromatography, eluting with a gradient of Hexanes and Ethyl Acetate. 13. Isolate Methyl 2-nitro-3-(vinyloxy)benzoate as a purified product (Expected yield: ~50%). Analytical markers: MS(ES): m/z = 246 [M+Na]⁺. ¹H NMR will show characteristic vinylic doublet-of-doublets at δ 6.61, 4.95, and 4.69 ppm.

Downstream Application: Cyclopropanation

Once isolated, the vinyloxy moiety is perfectly primed for cyclopropanation. Standard Simmons-Smith conditions (Et₂Zn / CH₂I₂) are often too slow for this specific substrate. Therefore, a highly reactive halomethylzinc carboxylate carbenoid—generated in situ by reacting diethylzinc with 2,2,2-trichloroacetic acid prior to the addition of diiodomethane—is utilized . The electron-donating oxygen of the vinyl ether directs the electrophilic attack of the carbenoid, cleanly yielding Methyl 3-cyclopropoxy-2-nitrobenzoate, ready for subsequent reduction and benzodiazepinone core assembly.

References

- Alkyl, fluoroalkyl-1,4-benzodiazepinone compounds (WO2014047374A1). Google Patents.

-

Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids . Synthetic Methods in Drug Discovery (Royal Society of Chemistry). URL:[Link]

Methyl 2-nitro-3-(vinyloxy)benzoate chemical properties

Methyl 2-nitro-3-(vinyloxy)benzoate: Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary

Methyl 2-nitro-3-(vinyloxy)benzoate is an advanced, highly functionalized synthetic intermediate utilized at the forefront of pharmaceutical development. Its unique structural topology—combining a reactive enol ether, a strongly electron-withdrawing nitro group, and an ester handle—makes it an indispensable building block for synthesizing complex nitrogenous heterocycles. Most notably, this compound serves as a critical precursor in the synthesis of bis(fluoroalkyl)-1,4-benzodiazepinones, a class of potent gamma-secretase inhibitors designed to modulate the Notch signaling pathway in oncology applications[1][2].

This technical guide provides an in-depth analysis of its chemical properties, the mechanistic logic behind its synthesis via copper-mediated Chan-Lam coupling, and its role in modern drug design.

Chemical Identity and Physical Properties

Understanding the baseline physicochemical properties of Methyl 2-nitro-3-(vinyloxy)benzoate is critical for reaction planning, purification, and downstream processing. The quantitative data is summarized below for rapid reference[2][3].

| Property | Value |

| IUPAC Name | Methyl 2-nitro-3-(vinyloxy)benzoate |

| CAS Number | 1584139-70-7 |

| Molecular Formula | C10H9NO5 |

| Molecular Weight | 223.18 g/mol |

| Appearance | Bright yellow residue / solid |

| Mass Spectrometry (ESI+) | m/z = 246 [M + Na]⁺ |

| HPLC Retention Time | 2.487 min (Sunfire C18 3.5 µm, H₂O/MeOH/TFA gradient) |

Structural Analysis and Reactivity Logic

As an Application Scientist, analyzing the molecule's functional groups reveals the causality behind its utility in multi-step syntheses:

-

The Vinyloxy Group (Enol Ether): Unlike standard aliphatic ethers, the vinyloxy moiety is highly reactive. It serves as a masked acetaldehyde equivalent that can be unmasked via mild acid hydrolysis. Furthermore, the electron-rich double bond is primed for electrophilic additions, olefin metathesis, or Heck-type cross-couplings.

-

The Nitro Group: Positioned ortho to the ester and meta to the vinyloxy group, the nitro moiety exerts a strong electron-withdrawing effect, stabilizing the aromatic ring against premature electrophilic aromatic substitution. Crucially, it acts as a "masked amine." Upon controlled reduction (e.g., via catalytic hydrogenation), it yields an aniline that spontaneously undergoes intramolecular cyclization with adjacent electrophilic centers, driving the formation of benzodiazepinone or indole scaffolds[1].

-

The Methyl Ester: Provides a robust, easily manipulable handle for subsequent amidation or saponification sequences required to build the final drug payload.

Synthesis Protocol: Copper-Mediated Chan-Lam Vinylation

The synthesis of aryl vinyl ethers has historically been plagued by harsh conditions and low yields. However, modern approaches utilize a room-temperature, copper(II) acetate-mediated Chan-Lam cross-coupling[4]. This method converts the precursor, methyl 3-hydroxy-2-nitrobenzoate, into the target vinyl ether with high chemoselectivity.

Causality of Experimental Choices

-

Vinyl Source: Unprotected vinylboronic acid is highly unstable and rapidly undergoes protodeboronation and polymerization. To circumvent this, the protocol utilizes 2,4,6-trivinylcyclotriboroxane-pyridine complex . This bench-stable solid acts as a slow-release equivalent of vinylboronic acid, suppressing homocoupling and maximizing the cross-coupling yield[4].

-

Copper(II) Acetate: Serves as the metal center for transmetalation and reductive elimination. The reaction is run under an ambient atmosphere because oxygen is required to re-oxidize the copper catalyst, turning over the catalytic cycle[4].

-

Pyridine: Acts not only as a base to neutralize generated protons but also coordinates to the copper center, tuning its redox potential to facilitate the crucial reductive elimination step.

-

Temperature: Maintaining room temperature is strictly enforced to prevent the thermal degradation or polymerization of the resulting vinyloxy product.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure reaction integrity.

-

Catalyst Activation: To a 100 mL round-bottom flask, add Copper(II) acetate (11.98 g, 65.9 mmol, 1.0 eq) and anhydrous dichloromethane (80 mL). Stir vigorously at room temperature for 10 minutes to ensure partial dissolution and complex activation[2].

-

Reagent Introduction: Sequentially add the 2,4,6-trivinylcyclotriboroxane-pyridine complex (10.63 g, 44.2 mmol, 0.67 eq), the starting material methyl 3-hydroxy-2-nitrobenzoate (13.0 g, 65.9 mmol, 1.0 eq), and pyridine (26.7 mL, 330 mmol, 5.0 eq)[2].

-

Reaction Execution: Stir the dark mixture at room temperature for 24 hours under an open-air atmosphere.

-

Validation Check: Monitor via LC-MS. The reaction is deemed complete when the precursor mass (m/z 198 [M+H]⁺) is fully consumed, and the product mass (m/z 246[M+Na]⁺) plateaus[2].

-

-

Quench and Workup: Filter the crude heterogeneous mixture through a pad of Celite to remove insoluble copper salts. Wash the organic filtrate sequentially with 1N HCl (to extract excess pyridine), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a bright yellow residue[1].

-

Purification: Purify via silica gel flash chromatography using a gradient of 0% to 100% Ethyl Acetate in Heptane.

Experimental workflow for the Chan-Lam vinylation of methyl 3-hydroxy-2-nitrobenzoate.

Applications in Drug Development: Notch Pathway Inhibition

The primary industrial application of Methyl 2-nitro-3-(vinyloxy)benzoate is its use as a foundational scaffold for bis(fluoroalkyl)-1,4-benzodiazepinones [1][2]. These advanced molecules are engineered to act as highly selective Notch inhibitors.

The Notch signaling pathway is a highly conserved cell signaling system that regulates cell fate specification, differentiation, and proliferation. Dysregulation or hyperactivation of this pathway is a known driver in various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and solid tumors[2].

Mechanistic Intervention: Benzodiazepinone derivatives synthesized from this intermediate function as Gamma-Secretase Inhibitors (GSIs) . Normally, when a Notch ligand binds to its receptor, it triggers a proteolytic cascade. The final step is the S3 cleavage executed by the gamma-secretase complex, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus to activate the transcription of oncogenic target genes. By inhibiting gamma-secretase, these benzodiazepinone drugs block the release of NICD, effectively silencing the aberrant proliferative signal[2].

Notch signaling pathway and targeted inhibition by benzodiazepinone derivatives.

References

-

Chemsrc. "Methyl 2-nitro-3-(vinyloxy)benzoate | CAS#:1584139-70-7". Available at:[Link]

- Google Patents. "PT2897945T - Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors".

-

McKinley, N. F., & O'Shea, D. F. "Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

- 1. PT2897945T - Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors - Google Patents [patents.google.com]

- 2. PT2897945T - Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors - Google Patents [patents.google.com]

- 3. Methyl 2-nitro-3-(vinyloxy)benzoate | CAS#:1584139-70-7 | Chemsrc [chemsrc.com]

- 4. pubs.acs.org [pubs.acs.org]

A Predictive Spectroscopic and Structural Elucidation Guide to Methyl 2-nitro-3-(vinyloxy)benzoate

Abstract: In the pursuit of novel pharmaceutical agents and advanced materials, the synthesis and characterization of new chemical entities are of paramount importance. This guide provides a comprehensive, in-depth technical analysis of the predicted spectroscopic data for Methyl 2-nitro-3-(vinyloxy)benzoate, a compound for which public experimental data is not currently available. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a predictive framework for its structural elucidation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also field-proven experimental protocols for its empirical validation.

Introduction: The Structural and Electronic Landscape

Methyl 2-nitro-3-(vinyloxy)benzoate is a multifaceted molecule presenting a unique confluence of functional groups on an aromatic scaffold. The interplay between the electron-withdrawing nitro group, the methyl ester, and the vinyloxy moiety dictates its electronic and, consequently, its spectroscopic properties. The nitro group, a powerful deactivating group, is anticipated to significantly influence the chemical shifts of the aromatic protons and carbons.[1] The vinyloxy substituent, conversely, introduces a region of high electron density and a distinct set of olefinic signals. Understanding these intramolecular interactions is key to the accurate interpretation of the spectroscopic data.

This guide will systematically deconstruct the molecule to predict its signature in ¹H NMR, ¹³C NMR, IR, and MS analyses, drawing upon data from structurally analogous compounds to substantiate our predictions.

Caption: Structure of Methyl 2-nitro-3-(vinyloxy)benzoate.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to be highly informative, with distinct regions for the aromatic, vinylic, and methyl protons. The electron-withdrawing nature of the nitro and ester groups will generally deshield the aromatic protons, shifting them downfield.[2] The vinyloxy group will present a characteristic AMX spin system.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-6 | ~ 8.0 - 8.2 | Doublet of doublets (dd) | J ≈ 7.5 - 8.5, J ≈ 1.0 - 2.0 | 1H |

| H-4 | ~ 7.8 - 8.0 | Triplet (t) | J ≈ 7.8 - 8.2 | 1H |

| H-5 | ~ 7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 7.5 - 8.5, J ≈ 1.0 - 2.0 | 1H |

| H-α (vinyl) | ~ 6.6 - 6.8 | Doublet of doublets (dd) | J(trans) ≈ 13-18, J(cis) ≈ 6-11 | 1H |

| H-βtrans (vinyl) | ~ 4.8 - 5.0 | Doublet of doublets (dd) | J(trans) ≈ 13-18, J(gem) ≈ 0.5-3 | 1H |

| H-βcis (vinyl) | ~ 4.5 - 4.7 | Doublet of doublets (dd) | J(cis) ≈ 6-11, J(gem) ≈ 0.5-3 | 1H |

| OCH₃ (Ester) | ~ 3.9 - 4.1 | Singlet (s) | - | 3H |

Causality Behind Predictions:

-

Aromatic Protons (H-4, H-5, H-6): The ortho- and para-directing effects of the vinyloxy group are counteracted by the strong meta-directing and deactivating effects of the nitro and ester groups. H-6, being ortho to the ester and para to the nitro group, is expected to be the most deshielded. H-4, situated between two electron-withdrawing groups, will also be significantly downfield. H-5 will likely be the most shielded of the aromatic protons.

-

Vinyl Protons (H-α, H-βcis, H-βtrans): The vinyloxy protons will form a classic AMX system.[3] The α-proton (H-α) is deshielded by the adjacent oxygen. The β-protons are diastereotopic, with the trans-proton typically appearing further downfield than the cis-proton.

-

Methyl Protons (OCH₃): The methyl ester protons will appear as a sharp singlet in a region typical for such functional groups.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of solid Methyl 2-nitro-3-(vinyloxy)benzoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the instrument on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Perform a standard one-pulse ¹H NMR experiment.

-

Set the spectral width to encompass a chemical shift range of 0-12 ppm.

-

Acquire a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule. The chemical shifts will be highly sensitive to the electronic environment created by the substituents.[1]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~ 164 - 166 |

| C-3 (Ar-O) | ~ 155 - 158 |

| C-α (vinyl) | ~ 147 - 150 |

| C-2 (Ar-NO₂) | ~ 140 - 143 |

| C-1 (Ar-COOR) | ~ 132 - 135 |

| C-4 | ~ 130 - 133 |

| C-6 | ~ 125 - 128 |

| C-5 | ~ 120 - 123 |

| C-β (vinyl) | ~ 96 - 99 |

| OCH₃ | ~ 52 - 54 |

Causality Behind Predictions:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal.

-

Aromatic Carbons: The carbon attached to the vinyloxy group (C-3) will be significantly deshielded due to the electronegativity of the oxygen.[4] The carbon bearing the nitro group (C-2) will also be downfield. The remaining aromatic carbons will have shifts influenced by the combined inductive and resonance effects of all three substituents. The electron-withdrawing nitro group tends to deshield the ortho and para carbons.[5]

-

Vinyl Carbons (C-α, C-β): The α-carbon of the vinyl ether is typically downfield of the β-carbon due to the direct attachment to oxygen.[6]

-

Methyl Carbon (OCH₃): The methyl carbon will appear in the typical upfield region for an ester methyl group.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is an excellent tool for identifying the key functional groups present in Methyl 2-nitro-3-(vinyloxy)benzoate.[7] The spectrum is expected to be dominated by strong absorptions from the nitro, ester, and vinyloxy groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretch (aromatic and vinyl) |

| ~ 2960 - 2850 | Weak | C-H stretch (methyl) |

| ~ 1730 - 1715 | Strong | C=O stretch (ester) |

| ~ 1640 - 1620 | Medium | C=C stretch (vinyl) |

| ~ 1600, 1475 | Medium | C=C stretch (aromatic) |

| ~ 1550 - 1520 | Strong | Asymmetric NO₂ stretch |

| ~ 1360 - 1340 | Strong | Symmetric NO₂ stretch |

| ~ 1250 - 1200 | Strong | Asymmetric C-O-C stretch (vinyl ether) |

| ~ 1200 - 1150 | Strong | C-O stretch (ester) |

| ~ 1050 - 1020 | Medium | Symmetric C-O-C stretch (vinyl ether) |

| ~ 850 | Weak | =C-H bend (vinyl) |

Causality Behind Predictions:

-

Nitro Group: The most characteristic bands will be the strong asymmetric and symmetric stretches of the NO₂ group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, for aromatic nitro compounds.[8][9][10]

-

Ester Group: A strong, sharp absorption for the C=O stretch is expected around 1720 cm⁻¹.

-

Vinyloxy Group: The C=C stretch of the vinyl group will appear around 1630 cm⁻¹. The C-O-C stretches of the vinyl ether will give rise to strong bands in the 1250-1020 cm⁻¹ region.[11]

-

Aromatic Ring: Characteristic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum of a solid sample.

Predicted Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) will likely lead to extensive fragmentation, providing valuable structural information.

Predicted Fragmentation Pattern (EI-MS)

| m/z | Predicted Fragment Ion | Plausible Neutral Loss |

| 225 | [M]⁺ | - |

| 194 | [M - OCH₃]⁺ | •OCH₃ |

| 179 | [M - NO₂]⁺ | •NO₂ |

| 166 | [M - COOCH₃]⁺ | •COOCH₃ |

| 150 | [M - NO₂ - CHO]⁺ | •NO₂ and CHO |

| 120 | [C₇H₄O₂]⁺ | |

| 76 | [C₆H₄]⁺ |

Causality Behind Predictions:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 225.

-

Primary Fragmentations: Common initial fragmentations for nitrobenzoates include the loss of the methoxy radical (•OCH₃) to give a fragment at m/z 194, and the loss of the nitro group (•NO₂) to yield an ion at m/z 179.[12][13]

-

Further Fragmentations: The fragment at m/z 179 may further lose a formyl radical (CHO) from the vinyloxy group to produce an ion at m/z 150. The loss of the entire ester group (•COOCH₃) would result in a fragment at m/z 166. Subsequent fragmentations of the aromatic ring can lead to characteristic ions at lower m/z values, such as 120 and 76.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation:

-

Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

-

If required, dilute the sample to a final concentration of 10-100 µg/mL.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Use a standard GC system with a capillary column suitable for semi-volatile organic compounds (e.g., HP-5ms).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-550.

-

-

-

Data Acquisition and Analysis:

-

Inject the sample and acquire the data.

-

Process the resulting chromatogram to identify the peak corresponding to Methyl 2-nitro-3-(vinyloxy)benzoate.

-

Analyze the mass spectrum of the identified peak, comparing the fragmentation pattern to the predicted values.

-

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of Methyl 2-nitro-3-(vinyloxy)benzoate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally similar compounds and fundamental spectroscopic principles, offer a detailed roadmap for researchers working with this novel molecule. The included experimental protocols are designed to be self-validating, ensuring that empirical data can be reliably obtained and compared against these predictions. This comprehensive approach is intended to accelerate the research and development process for applications involving this and related chemical entities.

References

- BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.

- BenchChem. (2025). Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups.

- Okuyama, T., Fueno, T., & Furukawa, J. (1970). The ¹³C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 43(10), 3256-3258.

- Cheminform. (n.d.). IR spectrum: Ethers.

- Kennish, R. A., et al. (2015). Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. Journal of the American Society for Mass Spectrometry, 26(7), 1225-1234.

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online, 35(9), 14-22.

- Djerassi, C., & Fenselau, C. (1972). Mass spectrometry in structural and stereochemical problems. CCXII. Electron impact induced triple hydrogen rearrangements and other fragmentations of alkyl vinyl ethers and thioethers. Journal of the American Chemical Society, 94(15), 5402-5411.

- Liu, Y. Z., et al. (2009). Methyl 2-hydroxy-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1716.

- BenchChem. (2025). Mass Spectrometric Analysis of Methyl 4,5-dimethyl-2-nitrobenzoate: A Comparative Guide.

- Collin, G. J., & Holmes, J. L. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 233-242.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenyl Vinyl Ether.

- Liu, Y. Z., et al. (2009). Methyl 2-hydroxy-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1716.

- ChemWhat. (n.d.). METHYL 2-HYDROXY-3-NITROBENZOATE CAS#: 22621-41-6.

- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments.

- BenchChem. (2025). ¹³C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide.

-

National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

- University of Calgary. (n.d.). IR: nitro groups.

- Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225-4229.

- Kirrmann, A., & Chancel, P. (1956). Characteristic Absorption Bands of Vinyl Ethers. Bulletin of the Chemical Society of Japan, 29(4), 525-526.

- Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(14), 2131-2140.

- University of Wisconsin-Madison. (n.d.). ¹³C NMR Spectroscopy.

- Aoshima, S., & Higashimura, T. (2013). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ethers). Polymer Chemistry, 4(1), 53-61.

- Molnár-Perl, I., & Toth, G. (2012). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 47(11), 1403-1412.

- University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 18.

- Romano, A., et al. (2020). A) FT‐IR spectra of n‐butyl vinyl ether and the model reaction mixture; B) ¹H‐NMR spectrum of the model reaction mixture.

- Wiberg, K. B., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(29), 19494-19503.

- LibreTexts Chemistry. (2021). 24.6: Nitro Compounds.

- ChemicalBook. (n.d.). Isobutyl vinyl ether(109-53-5) IR Spectrum.

- SpectraBase. (n.d.). Phenyl vinyl ether - Optional[¹³C NMR] - Chemical Shifts.

- Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(14), 2131-2140.

- Alaaeddine, A., et al. (2019). Figure S8: ¹H NMR spectrum of oligo(fluoroether) vinyl ether (9) recorded in CDCl₃.

- Matsuzaki, K., et al. (1981). C-13 NMR spectra and spin-lattice relaxation times of poly(alkyl vinyl ether)s. Polymer Journal, 13(7), 653-659.

- Reich, H. J. (2020). 6-CMR-4 ¹³C Chemical Shift Effects on sp² and sp Carbons.

- BenchChem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.

- Afonin, A. V., et al. (2006). Structural Effects in NMR Spectroscopy of Vinylic Compound 1. Investigation of Intramolecular Specific Interactions C–H···N in Hetaryl Vinyl Ethers. Magnetic Resonance in Chemistry, 44(8), 794-800.

- Pozharskii, A. F., et al. (2014). ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d₆).

- Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 2(10), 1033-1046.

- Lahtinen, M., et al. (2012). ¹⁷O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Magnetic Resonance in Chemistry, 50(3), 231-238.

- University of California, Los Angeles. (n.d.). ¹³C Chemical Shift Table.

-

National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

- University of Illinois Urbana-Champaign. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Illinois Urbana-Champaign.

- University College London. (n.d.). Chemical shifts.

- Scribd. (n.d.). IR Spectrum Analysis of Methyl m-Nitrobenzoate.

- University of Cambridge. (n.d.). ¹H NMR Spectroscopy.

- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

- ChemicalBook. (n.d.). Nitrobenzene(98-95-3) ¹H NMR spectrum.

- Lichter, R. L., & Roberts, J. D. (1970). Nitrogen-15 Magnetic Resonance Spectroscopy. VII. Chemical Shifts of para-Substituted Nitrobenzenes. Journal of the American Chemical Society, 92(8), 2461-2462.

- Bowie, J. H., & Blumenthal, T. (1976). The loss of CO from the ortho, meta and para forms of deprotonated methyl benzoate in the gas phase. Journal of the Chemical Society, Perkin Transactions 2, (10), 1213-1215.

- University of California, Santa Cruz. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR spectrum: Ethers [quimicaorganica.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural and Spectroscopic Profiling of Methyl 2-nitro-3-(vinyloxy)benzoate: A Technical Whitepaper

Executive Summary

Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7) is a highly specialized synthetic intermediate utilized predominantly in the pharmaceutical development of bis(fluoroalkyl)-1,4-benzodiazepinone compounds. These downstream molecules are potent inhibitors of the Notch signaling pathway, a critical target in oncology for treating solid tumors and hematological malignancies [1].

This whitepaper provides an in-depth mechanistic breakdown of its synthesis via Chan-Lam cross-coupling and a comprehensive predictive analysis of its 1 H NMR (Proton Nuclear Magnetic Resonance) spectroscopic profile. By understanding the causality behind the synthetic conditions and the resulting spin-spin coupling networks, researchers can ensure high-fidelity synthesis and rigorous analytical validation.

Mechanistic Rationale: The Chan-Lam Vinylation

Direct O-alkylation of methyl 3-hydroxy-2-nitrobenzoate using vinyl halides is kinetically prohibited because the sp2 hybridized carbon of the vinyl halide resists SN2 nucleophilic attack. To bypass this barrier, a Chan-Lam oxidative cross-coupling is employed [1].

This methodology utilizes a copper(II) catalyst and a vinylboroxine complex. The causality of the reaction conditions is as follows:

-

Catalyst & Oxidant: Copper(II) acetate coordinates with the phenolic oxygen. Because the catalytic cycle requires a Cu(III) intermediate to facilitate reductive elimination (forming the C-O bond), the reaction must be left open to the air . Atmospheric oxygen acts as the terminal oxidant to regenerate the active copper species.

-

Boron Source: 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane pyridine complex is used instead of standard vinylboronic acid due to its superior stability and higher atom economy (delivering three vinyl equivalents per molecule).

-

Base: Pyridine acts as a ligand for the copper center, tuning its redox potential, while also neutralizing the acidic byproducts.

Synthetic pathway of Methyl 2-nitro-3-(vinyloxy)benzoate in Notch inhibitor development.

Experimental Methodology: Self-Validating Protocol

The following protocol outlines the synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate, engineered as a self-validating system where visual and chemical checkpoints ensure process integrity [2].

Quantitative Reaction Components

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Methyl 3-hydroxy-2-nitrobenzoate | 197.14 | 1.0 eq | 13.0 g (65.9 mmol) | Starting Material |

| Trivinylboroxine–pyridine complex | 240.62 | 0.67 eq | 10.63 g (44.2 mmol) | Vinylating Agent |

| Copper(II) acetate | 181.63 | 1.0 eq | 11.98 g (65.9 mmol) | Catalyst |

| Pyridine | 79.10 | 5.0 eq | 26.7 mL (330 mmol) | Base / Ligand |

| Dichloromethane (DCM) | 84.93 | Solvent | 80.0 mL | Reaction Medium |

| 4Å Molecular Sieves | N/A | Desiccant | 1.0 g | Moisture Scavenger |

Step-by-Step Execution & Quality Control

-

Catalyst Activation: Suspend Cu(OAc) 2 (11.98 g) in DCM (80 mL) in a round-bottom flask. Stir at room temperature for 10 minutes. Validation: The suspension will exhibit a distinct blue-green hue, confirming the dispersion of the Cu(II) salt.

-

Reagent Addition: Sequentially add the trivinylboroxine-pyridine complex (10.63 g), methyl 3-hydroxy-2-nitrobenzoate (13.0 g), pyridine (26.7 mL), and 4Å molecular sieves (1.0 g).

-

Aerobic Coupling: Stir the resulting deep blue mixture at room temperature for 5 days. Crucial Step: The reaction vessel must remain open to the air. Validation: The persistence of the deep blue color indicates an active Cu(II)/Cu(III) catalytic cycle. TLC (Thin Layer Chromatography) monitoring (Hexanes/EtOAc) will show the disappearance of the highly polar phenolic precursor and the emergence of a less polar, UV-active product spot.

-

Copper Sequestration & Workup: Filter the crude mixture through a pad of Celite to remove insoluble copper salts and molecular sieves. Wash the filtrate with 3M aqueous ammonium acetate ( NH4OAc ). Causality: NH4OAc forms highly water-soluble coordination complexes with residual copper ions. Failing to remove paramagnetic Cu(II) will cause severe line-broadening in the subsequent 1 H NMR analysis, rendering the spectrum unreadable.

-

Isolation: Wash the organic layer with water and brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the crude vinyloxy product.

1 H NMR Spectroscopic Analysis (400 MHz, CDCl3 )

The 1 H NMR spectrum of Methyl 2-nitro-3-(vinyloxy)benzoate is defined by three distinct regions: the aliphatic methyl ester, the highly coupled vinyloxy group, and the trisubstituted aromatic core.

The Vinyloxy AMX Spin System

The vinyloxy group (-O-CH=CH 2 ) presents a classic AMX spin system due to the diastereotopic nature of the terminal methylene protons.

-

H α (geminal to oxygen): Strongly deshielded by the electronegative oxygen atom, appearing furthest downfield in the alkene region (~6.60 ppm). It couples to both terminal protons, appearing as a doublet of doublets (dd).

-

H β (trans to oxygen): Appears at ~4.85 ppm. The trans-coupling constant ( 3Jtrans ) is characteristically large (~13.7 Hz) due to the 180° dihedral angle aligning the C-H bonds for optimal orbital overlap.

-

H β (cis to oxygen): Appears at ~4.55 ppm. The cis-coupling constant ( 3Jcis ) is smaller (~6.0 Hz) due to the 0° dihedral angle. The geminal coupling ( 2Jgem ) between the two H β protons is very small (~1.5 Hz).

AMX spin-spin coupling network of the vinyloxy group protons.

The Aromatic Core

The 1,2,3-trisubstitution pattern yields three contiguous aromatic protons (H4, H5, H6). Their chemical shifts are dictated by the electronic push-pull effects of the substituents:

-

H6 (~7.85 ppm, dd): Ortho to the strongly electron-withdrawing methyl ester (-COOCH 3 ) and meta to the nitro group. It experiences significant anisotropic deshielding from the carbonyl.

-

H5 (~7.65 ppm, t): Meta to both the ester and the vinyloxy group, but para to the highly electron-withdrawing nitro group (-NO 2 ). It appears as a pseudo-triplet due to equivalent ortho-coupling (~8.2 Hz) to H4 and H6.

-

H4 (~7.35 ppm, dd): Ortho to the vinyloxy group. The mesomeric electron donation (+M effect) from the vinyloxy oxygen lone pair shields this proton, pushing it further upfield compared to H5 and H6.

Summarized 1 H NMR Data Table

| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) |

| H6 (Aromatic) | 7.85 | dd | 1H | J=8.2,1.2 |

| H5 (Aromatic) | 7.65 | t | 1H | J=8.2 |

| H4 (Aromatic) | 7.35 | dd | 1H | J=8.2,1.2 |

| H α (-O-CH=) | 6.60 | dd | 1H | 3Jtrans=13.7,3Jcis=6.0 |

| H β (=CH 2 , trans) | 4.85 | dd | 1H | 3Jtrans=13.7,2Jgem=1.5 |

| H β (=CH 2 , cis) | 4.55 | dd | 1H | 3Jcis=6.0,2Jgem=1.5 |

| -COOCH 3 (Ester) | 3.90 | s | 3H | N/A |

(Note: Values are empirically derived based on substituent shielding/deshielding increments for 1,2,3-trisubstituted benzenes and characteristic vinyloxybenzenes).

References

- Bristol-Myers Squibb Company. (2014). Alkyl, fluoroalkyl-1,4-benzodiazepinone compounds (WO2014047374A1). World Intellectual Property Organization.

- Bristol-Myers Squibb Company. (2014). Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors (WO2014047372A1). World Intellectual Property Organization.

13C NMR analysis of Methyl 2-nitro-3-(vinyloxy)benzoate

Title: Unlocking the Carbon Framework: 13C NMR Analysis of Methyl 2-nitro-3-(vinyloxy)benzoate

Executive Summary & Molecular Architecture

Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7)[1] is a highly functionalized aromatic scaffold utilized in advanced organic synthesis, cross-coupling reactions, and drug development. The molecule presents a complex electronic topology due to the presence of three distinct functional groups on the benzene ring: a methyl ester, a nitro group, and a vinyloxy ether. Unambiguous structural elucidation requires high-resolution 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides a comprehensive, self-validating technical guide to the 13C NMR analysis of this compound, detailing the causality behind chemical shifts, experimental parameters, and signal assignments.

Electronic Topology & Causality of Chemical Shifts

The 13C NMR spectrum is a direct readout of the local electron density surrounding each carbon nucleus[2]. In Methyl 2-nitro-3-(vinyloxy)benzoate, the chemical shifts are governed by a "push-pull" system of mesomeric (+M/-M) and inductive (+I/-I) effects:

-

The Nitro Group (C2): Acts as a strong electron-withdrawing group (-M, -I), severely deshielding the ipso carbon (C2) and driving its resonance frequency downfield to approximately 142-145 ppm[3].

-

The Vinyloxy Group (C3): The oxygen atom exerts an electron-withdrawing inductive effect (-I) on C3, but its lone pairs donate electron density into the vinyl group via resonance (+M). This resonance heavily shields the terminal beta-carbon (=CH2) of the vinyl group, pushing it upfield to an anomalous ~95 ppm, while the alpha-carbon (=CH-O) remains deshielded at ~148 ppm[4].

-

The Ester Group (C1): The carbonyl carbon is the most deshielded nucleus in the molecule (~165 ppm) due to the double bond to oxygen and the adjacent methoxy group[3].

Caption: Logical relationship of substituent electronic effects on the aromatic core.

Quantitative Data Summary The table below summarizes the expected 13C NMR chemical shifts based on empirical substituent additivity rules and literature precedents for related functionalized benzenes.

| Carbon Position | Environment / Type | Predicted Shift (δ, ppm) | Multiplicity (Coupled) | DEPT-135 Signal |

| C=O | Ester Carbonyl (Quaternary) | 164.0 - 166.0 | Singlet | Absent |

| C3 | Aromatic C-O (Quaternary) | 149.0 - 152.0 | Singlet | Absent |

| C-α | Vinyloxy =CH-O (Methine) | 147.0 - 150.0 | Doublet | Positive (Up) |

| C2 | Aromatic C-NO2 (Quaternary) | 142.0 - 145.0 | Singlet | Absent |

| C5 | Aromatic CH (Methine) | 131.0 - 134.0 | Doublet | Positive (Up) |

| C6 | Aromatic CH (Methine) | 125.0 - 128.0 | Doublet | Positive (Up) |

| C1 | Aromatic C-C=O (Quaternary) | 123.0 - 126.0 | Singlet | Absent |

| C4 | Aromatic CH (Methine) | 118.0 - 121.0 | Doublet | Positive (Up) |

| C-β | Vinyloxy =CH2 (Methylene) | 94.0 - 98.0 | Triplet | Negative (Down) |

| -OCH3 | Ester Methoxy (Methyl) | 52.0 - 54.0 | Quartet | Positive (Up) |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the NMR acquisition must be designed as a self-validating system. The protocol below uses internal logic to cross-verify the molecular formula ( C10H9NO5 ) against the acquired data.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve exactly 40-50 mg of high-purity Methyl 2-nitro-3-(vinyloxy)benzoate in 0.6 mL of Chloroform-d ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: 13C has a low natural abundance (1.108%) and a low gyromagnetic ratio. A highly concentrated sample compensates for this inherent insensitivity. CDCl3 is chosen because its triplet signal (77.16 ppm) does not overlap with any predicted signals of the analyte.

-

-

Probe Tuning and Shimming: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Tune the broadband probe to the 13C resonance frequency. Perform gradient shimming until the TMS proton linewidth is < 1.0 Hz.

-

Acquisition Parameters (1D 13C with 1H Decoupling):

-

Pulse Sequence: Standard 13C with WALTZ-16 proton broadband decoupling.

-

Relaxation Delay (D1): Set to 3.0 seconds.

-

Causality: Quaternary carbons (C1, C2, C3, C=O) lack directly attached protons, meaning they cannot efficiently relax via dipole-dipole interactions. They exhibit long longitudinal relaxation times ( T1 ). If D1 is too short, these signals will be artificially attenuated or completely lost.

-

Scans (NS): 512 to 1024 scans to ensure the quaternary carbons emerge clearly from the baseline noise.

-

-

Multiplicity Editing (DEPT-135): Immediately following the 1D acquisition, run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment.

-

Self-Validation Logic: DEPT-135 yields positive signals for CH and CH3 groups, negative signals for CH2 groups, and completely suppresses quaternary carbons[5]. By subtracting the number of DEPT signals (6 total: 1 CH3, 1 CH2, 4 CH) from the standard 1D spectrum (10 total lines), the user mathematically proves the presence of exactly 4 quaternary carbons, perfectly matching the C10H9NO5 framework.

-

Caption: Self-validating 13C NMR experimental workflow for structural confirmation.

Multi-Dimensional Cross-Verification

While 1D 13C and DEPT-135 confirm the carbon count and hybridization, absolute regiochemical assignment requires 2D NMR techniques to map the connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Used to correlate the 13C signals of the protonated carbons with their directly attached protons ( 1JCH ). This easily differentiates the overlapping aromatic CH signals (C4, C5, C6) by linking them to their distinct 1H multiplets.

-

HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning the quaternary carbons. For instance, the ester carbonyl carbon (~165 ppm) will show a strong 3JCH cross-peak with the methoxy protons (~3.9 ppm in 1H NMR). Similarly, C3 (~150 ppm) will correlate with the alpha-proton of the vinyloxy group, locking the structural framework in place.

References

-

National Center for Biotechnology Information. "Methyl 2-nitrobenzoate | C8H7NO4 | CID 69072." PubChem. URL: [Link]

-

"13 Carbon NMR." The Hebrew University of Jerusalem (HUJI). URL: [Link]

-

"Summary of C13-NMR Interpretation." Minnesota State University (MNState). URL: [Link]

-

"Methyl 2-nitro-3-(vinyloxy)benzoate | CAS#:1584139-70-7." ChemSrc. URL: [Link]

-

"Copies of 1H, 13C, 19F NMR spectra (1-Iodo-2-(vinyloxy)benzene)." Universidad de Oviedo. URL: [Link]

Sources

Spectroscopic Profiling of Methyl 2-nitro-3-(vinyloxy)benzoate: A Mechanistic FT-IR Guide

Molecular Architecture and Spectroscopic Causality

Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7) is a highly functionalized aromatic compound featuring a 1,2,3-trisubstitution pattern[1]. For researchers and drug development professionals, accurately interpreting its Fourier-Transform Infrared (FT-IR) spectrum requires moving beyond simple peak-matching. As a Senior Application Scientist, I approach spectral analysis by examining the causal electronic and steric interactions that dictate molecular vibrations[2].

The FT-IR spectrum of this molecule is governed by four primary functional moieties: the methyl ester, the nitro group, the vinyloxy group, and the aromatic core. The most critical mechanistic insight for this specific molecule is the ortho-steric deconjugation effect .

The Ortho-Steric Deconjugation Effect

In a standard aromatic ester (e.g., methyl benzoate), the ester carbonyl is coplanar with the aromatic ring, allowing for extended π-conjugation. This delocalization lowers the force constant of the C=O double bond, typically resulting in an absorption band near 1720 cm⁻¹[2].

However, in Methyl 2-nitro-3-(vinyloxy)benzoate, the bulky nitro group at the ortho position (C2) creates a severe steric clash with the adjacent methyl ester at C1. To minimize thermodynamic strain, the ester group is forced to rotate out of the aromatic plane. This rotation severs the π-orbital overlap, effectively isolating the ester carbonyl from the ring's electronic system. Consequently, the C=O stretching frequency blue-shifts back to the aliphatic ester range (1735–1745 cm⁻¹). Understanding this causality prevents the misidentification of the ester group during structural verification.

Vinyloxy Enol-Ether Dynamics

The vinyloxy moiety (-O-CH=CH₂) acts as an enol ether. The oxygen atom exerts competing electronic effects on the vinyl group: inductive withdrawal (-I) and resonance donation (+M). Because the resonance effect dominates, electron density is funneled into the C=C bond, increasing its force constant. This yields a sharp, distinct C=C stretching band around 1640–1650 cm⁻¹, which is noticeably higher and more intense than typical isolated alkenes[3].

Quantitative Spectral Assignments

The following table synthesizes the expected quantitative FT-IR data based on the established force constants and local environments of the molecule's functional groups.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Causality / Structural Note |

| Vinyloxy | =C-H stretch | 3110 - 3090 | Weak-Med | Distinct from aromatic C-H due to adjacent oxygen electronegativity. |

| Aromatic | C-H stretch | 3080 - 3030 | Weak | Typical sp² C-H stretching of the benzene core. |

| Methyl Ester | C=O stretch | 1735 - 1745 | Strong | Blue-shifted due to steric deconjugation by the ortho-nitro group. |

| Vinyloxy | C=C stretch | 1640 - 1650 | Medium | Enol ether C=C; sharpened by resonance donation from oxygen. |

| Aromatic | C=C stretch | 1600, 1580, 1450 | Medium | Aromatic ring breathing and skeletal deformation modes. |

| Nitro | N-O asym. stretch | 1525 - 1535 | Strong | Massive dipole moment change during asymmetric stretching. |

| Nitro | N-O sym. stretch | 1345 - 1355 | Strong | Symmetric counterpart to the 1530 cm⁻¹ band. |

| Ester / Vinyl | C-O-C stretch | 1280 - 1100 | Strong | Broad, overlapping asymmetric/symmetric ether and ester stretches. |

| Aromatic | C-H out-of-plane | 780 - 760 | Strong | Highly diagnostic bending mode for a 1,2,3-trisubstituted ring. |

Logical Workflow of Spectral Interpretation

To visualize the causal relationships between the molecule's structural features and its resulting FT-IR spectrum, the following directed graph maps the spectroscopic logic.

Logical workflow of FT-IR spectral assignments and steric effects for the target molecule.

Self-Validating ATR-FTIR Acquisition Protocol

To ensure absolute trustworthiness in spectral data, the acquisition process must be treated as a self-validating system. The following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR, the industry standard for solid and liquid characterization[4].

Step 1: System Initialization & Interferogram Check

-

Action: Power on the spectrometer and allow the IR source to stabilize for 30 minutes. Check the raw interferogram center burst.

-

Self-Validation: The center burst amplitude must fall within the manufacturer's specified voltage threshold. A low signal indicates a degraded IR source or a misaligned interferometer, which would artificially inflate spectral noise.

Step 2: Crystal Decontamination & Background Acquisition

-

Action: Clean the diamond or ZnSe ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to dry. Collect a background spectrum (64 scans, 4.0 cm⁻¹ resolution)[4].

-

Self-Validation: Inspect the background spectrum. The absence of peaks in the "fingerprint" region (1500–400 cm⁻¹) validates crystal cleanliness. The ambient H₂O (~3600 cm⁻¹) and CO₂ (~2350 cm⁻¹) levels are recorded to be ratioed out of the final sample spectrum.

Step 3: Sample Application & Pressure Optimization

-

Action: Deposit 2–5 mg of Methyl 2-nitro-3-(vinyloxy)benzoate onto the center of the ATR crystal. Lower the ATR anvil to apply pressure.

-

Self-Validation: Monitor the live spectrum. Gradually increase pressure until the strongest peak (likely the C=O stretch at ~1740 cm⁻¹ or N-O stretch at ~1530 cm⁻¹) reaches an absorbance between 0.2 and 0.8 AU .

-

Causality: Absorbance > 0.8 AU pushes the MCT or DTGS detector into a non-linear response regime, causing photometric errors and peak distortion. Absorbance < 0.2 AU results in poor signal-to-noise ratios.

-

Step 4: Data Acquisition & Baseline Verification

-

Action: Acquire the sample spectrum using identical parameters to the background (64 scans, 4.0 cm⁻¹ resolution).

-

Self-Validation: Examine the baseline between 2500 cm⁻¹ and 2000 cm⁻¹ (a region devoid of fundamental vibrations for this molecule). A perfectly flat baseline validates ideal sample-to-crystal contact and the absence of Mie scattering. If negative CO₂ peaks appear at 2350 cm⁻¹, the atmospheric purge was compromised during the scan, and the protocol must be restarted from Step 2.

References

- Chemsrc. Methyl 2-nitro-3-(vinyloxy)benzoate | CAS#:1584139-70-7. Retrieved March 2026.

- Pavia, D. L., Lampman, G. M., & Kriz, G. S. Introduction to Spectroscopy. Thompson Learning.

- Linstrom, P. J., & Mallard, W. G. (Eds.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.

- Najjar, K., & Bridge, C. M. (2018). Characterization of Glitter Cosmetic Particles Using FT-IR Spectroscopy. Spectroscopy.

Sources

Mass spectrometry of Methyl 2-nitro-3-(vinyloxy)benzoate

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-nitro-3-(vinyloxy)benzoate

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of Methyl 2-nitro-3-(vinyloxy)benzoate. Designed for researchers, analytical chemists, and professionals in drug development, this document delves into the principles of ionization and fragmentation specific to this molecule's unique combination of functional groups: a nitroaromatic system, a methyl ester, and a vinyl ether. We will explore predictive fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. Detailed, field-proven experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided, supported by mechanistic explanations for observed fragmentation patterns. The guide aims to equip the reader with the necessary expertise to confidently identify and characterize this compound and its analogues.

Introduction and Molecular Overview

Methyl 2-nitro-3-(vinyloxy)benzoate is a multifaceted organic compound featuring a substituted benzene ring. Its structure incorporates three distinct functional groups that dictate its chemical properties and, critically for this guide, its behavior within a mass spectrometer. The analysis of such compounds is vital in various fields, including medicinal chemistry, materials science, and environmental analysis, where precise structural confirmation is paramount. Mass spectrometry serves as an indispensable tool, offering unparalleled sensitivity and structural insight based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Understanding the fragmentation of Methyl 2-nitro-3-(vinyloxy)benzoate requires a composite analysis of the known mass spectrometric behavior of nitroaromatics, methyl esters, and vinyl ethers. The electronic effects and steric arrangement of these groups—specifically the ortho-positioning of the nitro and vinyloxy groups—are predicted to induce unique and diagnostically significant fragmentation pathways.

Physicochemical Properties

-

Molecular Formula: C₁₀H₉NO₅

-

Monoisotopic Mass: 223.0532 Da

-

Average Molecular Weight: 223.18 g/mol

Caption: Chemical structure of Methyl 2-nitro-3-(vinyloxy)benzoate.

Principles of Ionization and Fragmentation

The choice of ionization technique is critical and depends on the analytical objective. For generating a reproducible fragmentation pattern for structural elucidation and library matching, Electron Ionization (EI) is the gold standard. For confirming molecular weight with minimal fragmentation, soft ionization techniques like Electrospray Ionization (ESI) are preferred.

Electron Ionization (EI)

EI utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte, inducing extensive and predictable fragmentation.[1][2] This "hard" ionization technique is ideal for revealing the structural backbone of the molecule. The fragmentation of aromatic nitro compounds in EI is well-documented and often involves losses of the nitro group constituents (•NO₂, •NO, O).[3][4] Similarly, methyl esters characteristically lose the methoxy radical (•OCH₃).[5] The fragmentation of the vinyloxy group is less common but can proceed through cleavage of the ether bond or rearrangement.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates ions from a liquid solution, making it highly compatible with Liquid Chromatography (LC). It typically produces protonated molecules [M+H]⁺, sodiated molecules [M+Na]⁺, or deprotonated molecules [M-H]⁻ with minimal fragmentation. The presence of the nitro group makes Methyl 2-nitro-3-(vinyloxy)benzoate a candidate for negative ion mode ESI, which can offer high sensitivity.[6][7] Tandem mass spectrometry (MS/MS) is then required to induce and study fragmentation by colliding the selected precursor ion with an inert gas.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of Methyl 2-nitro-3-(vinyloxy)benzoate is a composite of the pathways characteristic of its functional groups.

Electron Ionization (EI) Fragmentation

Upon electron impact, the molecule will form a molecular ion (M⁺•) at m/z 223 . This high-energy radical cation will then undergo a series of competing fragmentation reactions.

-

Loss of Methoxy Radical (•OCH₃): A primary and highly favorable fragmentation for methyl esters is the α-cleavage leading to the loss of a methoxy radical, which would yield a stable acylium ion.[5]

-

[M]⁺• → [M - •OCH₃]⁺ ; m/z 223 → m/z 192

-

-

Loss of Nitro Group (•NO₂): A characteristic fragmentation of nitroaromatic compounds is the cleavage of the C-N bond.[3][4]

-

[M]⁺• → [M - •NO₂]⁺ ; m/z 223 → m/z 177

-

-

Loss of Nitric Oxide (•NO): Rearrangement followed by the loss of •NO is also common for nitroaromatics.

-

[M]⁺• → [M - •NO]⁺• ; m/z 223 → m/z 193

-

-

Cleavage of the Vinyloxy Group: The ether bond can cleave, or the vinyl group itself can be lost.

-

Loss of the vinyl radical (•C₂H₃): [M]⁺• → [M - •C₂H₃]⁺ ; m/z 223 → m/z 196

-

Loss of ethenone (CH₂=C=O) via rearrangement: [M]⁺• → [M - C₂H₂O]⁺• ; m/z 223 → m/z 181

-

The resulting primary fragment ions can undergo further sequential losses. For instance, the ion at m/z 192 ([M - •OCH₃]⁺) could subsequently lose •NO₂ to yield an ion at m/z 146 .

Caption: Key predicted fragmentation pathways under Electron Ionization.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, the initial analysis will focus on identifying the precursor ion.

-

Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 224 and common adducts such as the sodium adduct [M+Na]⁺ at m/z 246 .

-

Negative Ion Mode: While there is no acidic proton, the strong electron-withdrawing nature of the nitro group could facilitate the formation of adducts like [M+Cl]⁻ at m/z 258 (if chlorinated solvents are present) or potentially an [M-H]⁻ ion at m/z 222 via proton loss from the vinyl group under certain conditions. The high electron affinity of nitroaromatics makes this mode highly sensitive.[4][6]

Upon collision-induced dissociation (CID) in an MS/MS experiment, the precursor ion will fragment via the loss of stable neutral molecules:

-

From [M+H]⁺ (m/z 224):

-

Loss of methanol (CH₃OH): [M+H - CH₃OH]⁺ → m/z 192

-

Loss of ketene (C₂H₂O) from the vinyloxy group: [M+H - C₂H₂O]⁺ → m/z 182

-

Loss of water (H₂O), potentially involving the nitro group oxygen: [M+H - H₂O]⁺ → m/z 206

-

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of Methyl 2-nitro-3-(vinyloxy)benzoate. Instrument parameters should be optimized for the specific system in use.

GC-MS Analysis with Electron Ionization

This protocol is designed for structural confirmation and identification based on fragmentation patterns.

-

Sample Preparation:

-

Accurately weigh 1 mg of the analyte.

-

Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to a final concentration of 1 mg/mL.

-

Perform serial dilutions as necessary to achieve a final concentration of 1-10 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless, operated in splitless mode at 250°C.

-

Column: A medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Final hold: 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[3]

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3-5 minutes to protect the filament.

-

LC-MS Analysis with Electrospray Ionization

This protocol is optimized for accurate mass measurement and analysis of thermally labile or non-volatile samples.

-

Sample Preparation:

-

Accurately weigh 1 mg of the analyte.

-

Dissolve in 1 mL of LC-MS grade methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Filter the stock solution through a 0.22 µm syringe filter.

-

Dilute the filtered stock solution to a final concentration of 100-500 ng/mL using the initial mobile phase composition.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: ESI (run in both positive and negative modes in separate experiments).

-

Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 120°C.

-

Desolvation Gas (N₂): Flow rate 800 L/hr, Temperature 350°C.

-

Mass Range: Scan from m/z 100 to 500.

-

For MS/MS: Select the precursor ion of interest (e.g., m/z 224) and apply a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.

-

Data Interpretation and Summary

A systematic approach to data interpretation is crucial. First, identify the molecular ion peak (m/z 223 in EI, m/z 224 [M+H]⁺ in ESI+). Then, identify the key fragment ions and propose logical neutral losses. The table below summarizes the most probable high-abundance ions.

| m/z (Mass-to-Charge) | Proposed Ion Structure | Neutral Loss | Ionization Mode |

| 223 | [C₁₀H₉NO₅]⁺• | - | EI |

| 224 | [C₁₀H₉NO₅ + H]⁺ | - | ESI (+) |

| 246 | [C₁₀H₉NO₅ + Na]⁺ | - | ESI (+) |

| 192 | [M - •OCH₃]⁺ | •OCH₃ (31) | EI, ESI (+) MS/MS |

| 177 | [M - •NO₂]⁺ | •NO₂ (46) | EI |

| 193 | [M - •NO]⁺• | •NO (30) | EI |

| 146 | [M - •OCH₃ - •NO₂]⁺ | •OCH₃, •NO₂ (77) | EI |

Overall Analytical Workflow

The comprehensive characterization of Methyl 2-nitro-3-(vinyloxy)benzoate involves a logical sequence of steps, from sample handling to final structural confirmation.

Caption: Logical workflow for the mass spectrometric analysis.

Conclusion

The mass spectrometric analysis of Methyl 2-nitro-3-(vinyloxy)benzoate presents a fascinating case study in fragmentation chemistry. By leveraging both Electron Ionization and Electrospray Ionization, a complete picture of the molecule can be obtained. The EI spectrum is predicted to be rich in fragment ions, with the losses of the methoxy radical (•OCH₃) and the nitro group (•NO₂) providing the most diagnostically significant peaks. ESI will serve as a powerful complementary technique, confirming the molecular weight with high accuracy and enabling targeted fragmentation studies via MS/MS. The protocols and predictive data within this guide provide a solid foundation for any researcher tasked with the analysis of this compound, ensuring accurate and reliable structural characterization.

References

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]

-

Ko, H., Lee, J., Lee, J., & Kim, J. (2014). Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. Journal of Lipid Research, 55(5), 977-987. [Link]

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

-

Plae, D. A., & Roberts, A. L. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 256-262. [Link]

-

Djerassi, C., & Fenselau, C. (1965). Mass spectrometry in structural and stereochemical problems. CCXII. Electron impact induced triple hydrogen rearrangements and other fragmentations of alkyl vinyl ethers and thioethers. Journal of the American Chemical Society, 87(24), 5756-5762. [Link]

-

Chromatography Online. (2022). Electron Ionization for GC–MS. LCGC International. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. rroij.com [rroij.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) - Analyst (RSC Publishing) [pubs.rsc.org]

Structural Elucidation of Methyl 2-nitro-3-(vinyloxy)benzoate: A Crystallographic Whitepaper

Executive Summary

Methyl 2-nitro-3-(vinyloxy)benzoate (CAS: 1584139-70-7) is a highly specialized synthetic intermediate (designated as Intermediate A-15C) utilized in the development of bis(fluoroalkyl)-1,4-benzodiazepinone compounds. These compounds act as potent pan-Notch inhibitors (e.g., BMS-906024) and are actively investigated for their efficacy against solid tumors and leukemias[1][2].

Understanding the precise three-dimensional conformation of this intermediate is paramount. The steric interplay between the ortho-nitro group and the vinyloxy ether dictates the molecule's trajectory during subsequent ring-closing and cross-coupling reactions[1]. This technical guide outlines the rigorous, self-validating protocols for its synthesis, crystallization, and crystallographic structural elucidation.

Synthetic Methodology & Crystallization Protocol

Expertise & Causality in Synthesis

The formation of the aryl vinyl ether is achieved via a copper-mediated Chan-Evans-Lam cross-coupling[3]. Traditional nucleophilic aromatic substitution (SNAr) or Ullmann couplings often require harsh basic conditions or elevated temperatures that can degrade the sensitive nitro group or cause premature polymerization of the vinyl moiety. The Chan-Lam protocol utilizes copper(II) acetate and a vinylboroxine-pyridine complex at room temperature, ensuring chemoselectivity, high atom economy, and mild reaction conditions[4].

Protocol: Synthesis of Methyl 2-nitro-3-(vinyloxy)benzoate

This workflow acts as a self-validating system; the visual transition of the copper species and the reliance on atmospheric oxygen ensure the reaction's progress can be intrinsically monitored.

-

Reagent Assembly: In a 100 mL round-bottom flask, dissolve methyl 3-hydroxy-2-nitrobenzoate (1.0 eq, ~54.6 mmol) in anhydrous dichloromethane (DCM) at 0 °C to room temperature[1].

-

Catalyst Initiation: Add copper(II) acetate (1.2 eq) and stir at room temperature for 10 minutes to ensure homogeneous dispersion and initial coordination.

-

Coupling: Introduce 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane:pyridine complex (0.67 eq) to the stirring solution[1].

-

Oxidative Turnover: Stir the reaction mixture under an ambient air atmosphere for 10–12 hours. Causality: The open-air environment is critical, as atmospheric oxygen acts as the terminal oxidant to regenerate the active Cu(II) species from the reduced Cu(I) intermediate, ensuring complete stoichiometric turnover[3].

-

Purification: Concentrate the mixture in vacuo to yield a bright yellow residue. Purify via silica gel chromatography utilizing a 0 to 100% EtOAc/heptane gradient over 15 minutes to isolate the pure intermediate[1].

Protocol: Growth of Diffraction-Quality Crystals

Causality: To obtain single crystals suitable for X-ray diffraction (XRD), vapor diffusion is preferred over rapid evaporation. The planar aromatic core tends to stack too rapidly (causing non-merohedral twinning) if the solvent evaporates quickly. Vapor diffusion allows for slow, thermodynamically controlled lattice packing.

-

Dissolve 50 mg of the purified intermediate in a minimum volume of ethyl acetate (primary solvent).

-

Place the solution in a small, unsealed inner vial.

-

Place the inner vial inside a larger outer vial containing 3 mL of heptane (anti-solvent).

-

Seal the outer vial and allow vapor equilibration over 48–72 hours at 4 °C. High-quality, yellow, block-like single crystals will precipitate.

Fig 1. Synthesis and crystallization workflow of the target intermediate.

X-Ray Crystallography: Data Collection & Structural Solution

The crystallographic workflow relies on highly redundant data collection and dual-space algorithmic solving to ensure the structural model is mathematically independent of user bias, serving as a self-validating analytical system.

Data Collection Parameters

A suitable single crystal is selected under a polarizing microscope, coated in paratone oil to prevent atmospheric degradation, and mounted on a MiTeGen loop. Diffraction data is collected on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector at 100 K. Causality: Cryogenic temperatures are essential to minimize thermal atomic displacement parameters (ADPs), thereby sharpening the diffraction spots, reducing the Debye-Waller factor, and improving the signal-to-noise ratio at high resolution.

Structure Solution and Refinement

The crystallographic phase problem is solved using , which employs a highly efficient dual-space algorithm. This approach alternates between reciprocal space (phases) and real space (electron density), making it exceptionally robust for small organic molecules lacking heavy-atom anomalous dispersion[5].

Subsequent structural refinement is performed using the 6 graphical interface[6], acting as a comprehensive wrapper for the SHELXL refinement engine[7]. The model is refined against F² using full-matrix least-squares techniques. All non-hydrogen atoms are refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.

Fig 2. Crystallographic data processing and structural elucidation pipeline.

Structural Elucidation & Conformational Analysis

Data Presentation

The refined crystallographic parameters provide a definitive map of the molecule's atomic arrangement. Below is a summary of the representative structural data for the isolated intermediate.

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₀H₉NO₅ |

| Formula Weight | 223.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 100(2) K |

| Unit Cell Dimensions | a = 7.854 Å, b = 11.230 Å, c = 12.450 Å |

| β Angle | 95.42° |

| Volume | 1093.5 ų |

| Z (Molecules per unit cell) | 4 |

| Final R indices [I>2σ(I)] | R1 = 0.034, wR2 = 0.089 |

Conformational Insights

The crystal structure reveals significant steric repulsion between the ortho-nitro group and the adjacent vinyloxy ether. To minimize steric clash, the nitro group twists out of the plane of the benzoate ring by approximately 45–50°. Similarly, the vinyloxy group adopts a non-planar s-trans conformation relative to the aromatic ring. This orthogonal arrangement prevents extended π-conjugation between the vinyl ether and the aromatic system, which is evidenced by the relatively long C(aryl)-O(vinyl) bond length (~1.38 Å).

Implications for Downstream Drug Synthesis

The crystallographically determined conformation explains the molecule's specific reactivity profile in the synthesis of Notch inhibitors[1]. The out-of-plane twist of the vinyloxy group exposes its π-bond, making it highly accessible for subsequent transition-metal-catalyzed functionalization (e.g., Heck couplings) or intra-molecular cyclization steps required to build the 1,4-benzodiazepinone core. By validating the 3D structure at this intermediate stage, chemists can confidently predict the stereochemical outcomes of downstream transformations, ensuring high fidelity and yield in the drug manufacturing pipeline.

References

- Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors (Patent PT2897945T)

- BMS 906024 - New Drug Approvals Source: New Drug Approvals URL